

Solubility profile of (2,5-Dibromophenyl)methanol in common lab solvents

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Compound of Interest

Compound Name: (2,5-Dibromophenyl)methanol

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Solubility Profile of (2,5-Dibromophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **(2,5-Dibromophenyl)methanol** in common laboratory solvents. Due to the absence of specific quantitative solubility data in published literature, this guide infers a qualitative solubility profile based on the compound's chemical structure and established principles of organic chemistry. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate precise data.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.^[1] ^[2] **(2,5-Dibromophenyl)methanol** possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, and a large, non-polar dibromophenyl ring. The presence of the two bromine atoms further increases the molecular weight and non-polar character of the aromatic portion of the molecule.

This molecular structure suggests that the non-polar characteristics will likely dominate its solubility behavior. While the hydroxyl group may impart slight solubility in polar protic solvents, the compound is expected to exhibit greater solubility in less polar and non-polar organic solvents. Its solubility in water is predicted to be low. This is analogous to the parent compound, benzyl alcohol, which has moderate solubility in water (4 g/100 mL) but is miscible with many organic solvents.^[3]^[4] The increased size and hydrophobicity of the dibromophenyl group in **(2,5-Dibromophenyl)methanol** would further decrease its aqueous solubility.

Data Presentation: Qualitative Solubility Table

The following table summarizes the predicted qualitative solubility of **(2,5-Dibromophenyl)methanol** in a range of common laboratory solvents, categorized by polarity.

Solvent	Solvent Type	Predicted Solubility	Rationale
Water	Polar Protic	Very Low to Insoluble	The large, non-polar dibromophenyl group outweighs the polarity of the single hydroxyl group.[5]
Methanol	Polar Protic	Sparingly Soluble to Soluble	The alcohol solvent can hydrogen bond with the hydroxyl group of the solute.[5]
Ethanol	Polar Protic	Soluble	Similar to methanol, with a slightly larger non-polar component that is compatible with the solute.[6]
Acetone	Polar Aprotic	Soluble	The polarity is suitable to interact with the hydroxyl group, while the organic nature accommodates the phenyl ring.
Dichloromethane (DCM)	Polar Aprotic	Soluble	A good solvent for many organic compounds with moderate polarity.
Ethyl Acetate	Polar Aprotic	Soluble	A moderately polar solvent that can dissolve a wide range of organic compounds.

Diethyl Ether	Non-Polar	Soluble	The non-polar nature is well-suited to the dibromophenyl portion of the molecule.
Toluene	Non-Polar	Soluble	The aromatic nature of toluene will have favorable interactions with the dibromophenyl ring.
Hexane	Non-Polar	Sparingly Soluble	While non-polar, the lack of any polar character may limit its ability to solvate the hydroxyl group effectively.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble	A strong polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.
N,N-Dimethylformamide (DMF)	Polar Aprotic	Soluble	Similar to DMSO, it is a versatile polar aprotic solvent.

Experimental Protocols

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method describes a common and reliable approach for determining the solubility of a solid organic compound in various solvents.

Protocol: Quantitative Solubility Determination by the Shake-Flask Method

Objective: To determine the saturation solubility of **(2,5-Dibromophenyl)methanol** in a given solvent at a specified temperature.

Materials:

- **(2,5-Dibromophenyl)methanol** (solid)
- Selected solvents (analytical grade or higher)
- Scintillation vials or sealed flasks
- Thermostatically controlled shaker or water bath
- Analytical balance
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

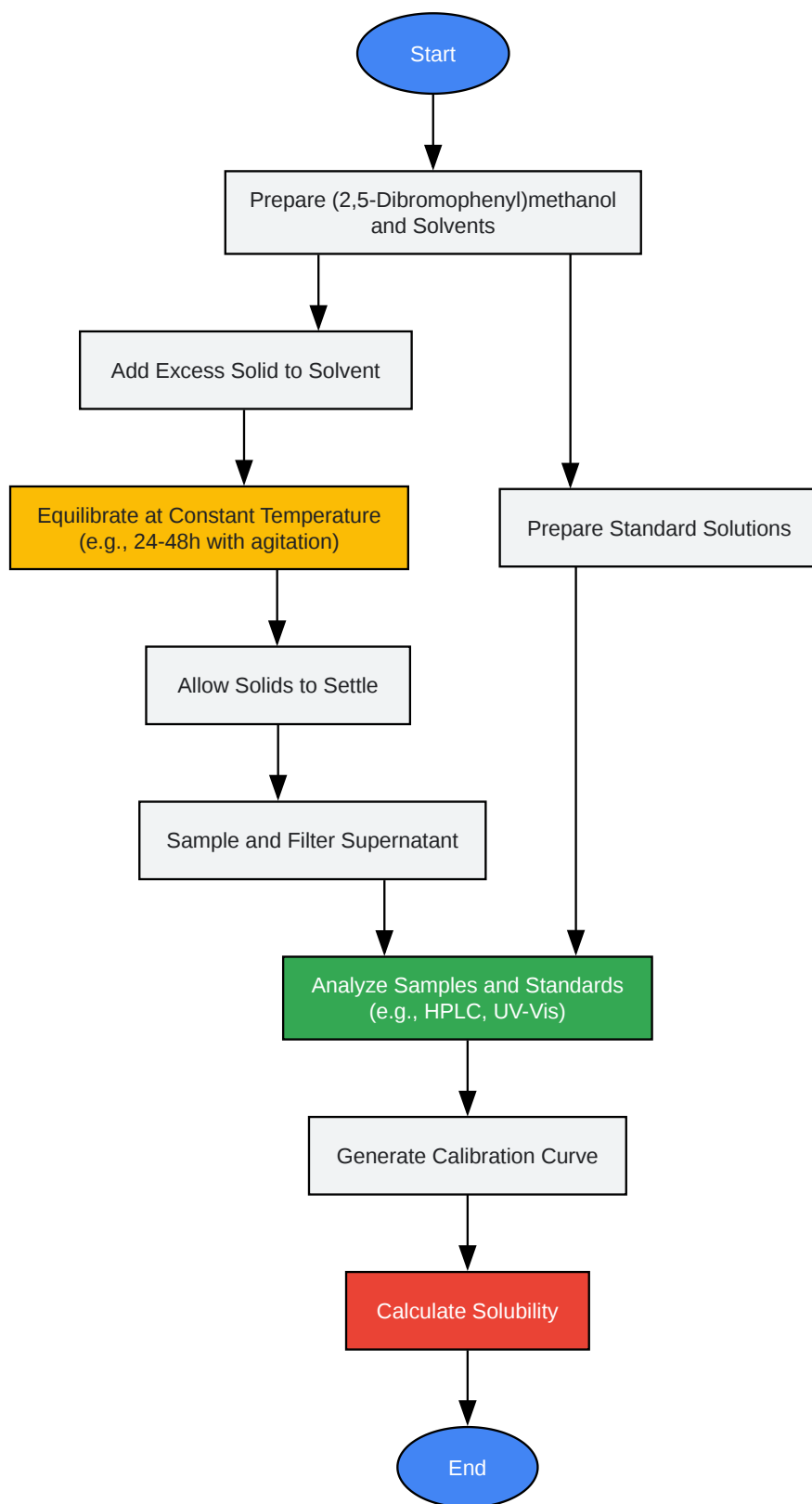
Procedure:

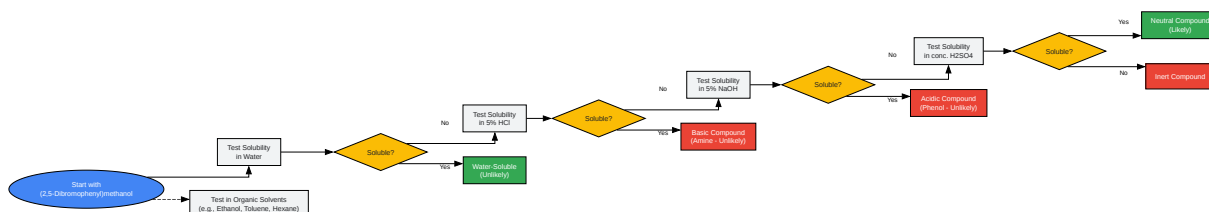
- Preparation of Saturated Solutions:
 - Add an excess amount of solid **(2,5-Dibromophenyl)methanol** to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium.
 - Add a known volume of the desired solvent to each vial.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 $^{\circ}\text{C}$).

- Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated, with excess solid present.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
- Quantification:
 - Prepare a series of standard solutions of **(2,5-Dibromophenyl)methanol** of known concentrations in the same solvent.
 - Analyze the standard solutions and the filtered saturated solution using a calibrated analytical method, such as HPLC or UV-Vis spectroscopy.
 - For HPLC analysis, inject a known volume of each standard and the sample onto a suitable column and measure the peak area.
 - For UV-Vis analysis, measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λ_{max}).
- Data Analysis:
 - Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) of the standards against their known concentrations.
 - Determine the concentration of **(2,5-Dibromophenyl)methanol** in the saturated sample by interpolating its analytical response on the calibration curve.
 - Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of **(2,5-Dibromophenyl)methanol**.





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